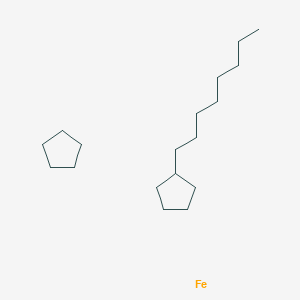

Cyclopentane;iron;octylcyclopentane

説明

Cyclopentane (C₅H₁₀) is a cyclic alkane widely used in industrial applications, such as a blowing agent for polyurethane foams due to its low thermal conductivity (24°C: 16.3 mW·m⁻¹·K⁻¹) and favorable mechanical properties (compressive strength: 125 kPa) . Its combustion and oxidation mechanisms involve resonance-stabilized allyl radical formation, similar to cyclopentene .

Iron (Fe) is a transition metal often incorporated into organometallic compounds.

Octylcyclopentane (C₁₃H₂₆) is a substituted cyclopentane derivative with an octyl chain. Hydrophobic substituents on cyclopentane rings (e.g., dichloro or methylenedioxy groups) enhance bioactivity in enzyme inhibitors, suggesting octyl groups may similarly influence solubility and binding .

特性

分子式 |

C18H36Fe |

|---|---|

分子量 |

308.3 g/mol |

IUPAC名 |

cyclopentane;iron;octylcyclopentane |

InChI |

InChI=1S/C13H26.C5H10.Fe/c1-2-3-4-5-6-7-10-13-11-8-9-12-13;1-2-4-5-3-1;/h13H,2-12H2,1H3;1-5H2; |

InChIキー |

RIEVGVHBJMAHRP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1CCCC1.C1CCCC1.[Fe] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentane derivatives, including octylcyclopentane, can be achieved through various methods. One common approach is the hydrogenation of dicyclopentadiene, which involves continuous depolymerization and hydrogenation . This method is efficient for producing cyclopentane on an industrial scale. Additionally, cyclopentane can be synthesized through metal-mediated reactions, radical reactions, and pericyclic reactions .

Industrial Production Methods: Industrial production of cyclopentane typically involves the catalytic hydrogenation of dicyclopentadiene. This process is carried out under high pressure and temperature conditions, using catalysts such as nickel or palladium to facilitate the reaction . The resulting cyclopentane can then be further modified to produce derivatives like octylcyclopentane.

化学反応の分析

Types of Reactions: Cyclopentane and its derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hydrogen abstraction from cyclopentane by hydroxyl radicals plays a significant role in combustion and atmospheric chemistry . Additionally, cyclopentane can participate in radical-chain oxidation reactions, which are important in understanding its antioxidant properties .

Common Reagents and Conditions: Common reagents used in reactions involving cyclopentane include hydroxyl radicals, hydrogen radicals, and various metal catalysts . These reactions typically occur under high-temperature conditions, ranging from 200 to 2000 K, depending on the specific reaction and desired products .

Major Products Formed: The major products formed from reactions involving cyclopentane and its derivatives depend on the specific reaction conditions and reagents used. For instance, hydrogen abstraction reactions can produce cyclopentyl radicals, which can further react to form various oxidation products . In radical-chain oxidation reactions, the products can include a range of oxidized compounds, depending on the specific reaction pathway .

科学的研究の応用

Cyclopentane;iron;octylcyclopentane has a wide range of scientific research applications. In chemistry, it is used as a non-polar solvent and a starting material for synthesizing various organic compounds . In biology and medicine, cyclopentane derivatives are studied for their potential antioxidant properties and their ability to inhibit radical-chain oxidation reactions . Additionally, cyclopentane derivatives are used in the production of cyclopentanone derivatives from biomass-based furan compounds, which has applications in renewable energy and sustainable chemistry .

作用機序

The mechanism of action of cyclopentane derivatives, including octylcyclopentane, involves their ability to participate in radical-chain oxidation reactions. These compounds can act as antioxidants by terminating radical chains and preventing further oxidation of organic compounds . The specific molecular targets and pathways involved in these reactions depend on the structure of the cyclopentane derivative and the nature of the radicals involved.

類似化合物との比較

Cyclopentane vs. Cyclohexane and Other Cycloalkanes

Key Findings :

- Cyclopentane and cyclohexane exhibit nearly identical thermal and biodegradative performance but differ in chemical reactivity. Cyclohexane derivatives decompose into aromatic compounds (e.g., benzene), while cyclopentane forms stable radicals .

- In benzimidazole-based FabI inhibitors, cyclopentane and cyclohexane rings show comparable inhibitory activity (IC₅₀: 10–70 nM), except in specific cases (e.g., compound 11 vs. 12), where cyclopentane outperforms cyclohexane by 10-fold .

Substituted Cyclopentanes: Hydrophobic vs. Polar Groups

Key Findings :

- Hydrophobic substituents (e.g., cyclopentane rings) in FabI inhibitors improve activity by 10–100× compared to polar groups like tetrahydrofuran .

- Saturated vs. unsaturated cyclopentane rings (e.g., in triazolothiadiazine derivatives) alter frontier molecular orbitals (HOMO/LUMO), affecting electronic properties and bioactivity .

Iron-Containing Cyclopentane Complexes

Cyclopentane-iron complexes (e.g., cyclopentyl-methanone-iron(2+)) are structurally distinct from purely organic cyclopentane derivatives. Their reactivity is influenced by iron’s redox activity and coordination geometry, though mechanistic details remain understudied .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。